molecular formula C22H13F3N4O2S2 B6555334 3-phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040645-82-6

3-phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555334
CAS No.: 1040645-82-6
M. Wt: 486.5 g/mol
InChI Key: PYHABKPUQUVHES-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, a sulfanyl group, and a thienopyrimidinone ring . These features suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl and trifluoromethyl groups might be introduced using electrophilic aromatic substitution reactions . The oxadiazole ring could be formed via a cyclization reaction . The sulfanyl group might be introduced using a nucleophilic substitution reaction . The thienopyrimidinone ring could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxadiazole and thienopyrimidinone rings suggests that this compound could have a planar structure . The trifluoromethyl group is electron-withdrawing, which could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenyl and trifluoromethyl groups might undergo electrophilic aromatic substitution reactions . The oxadiazole ring could participate in nucleophilic substitution reactions . The sulfanyl group might be oxidized to a sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and thienopyrimidinone rings could increase its stability and rigidity . The trifluoromethyl group is highly electronegative, which could increase the compound’s polarity .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, the oxadiazole ring and the trifluoromethyl group are often found in bioactive compounds and could interact with proteins or other biological molecules .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, which are not available in the information I found .

Properties

IUPAC Name

3-phenyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N4O2S2/c23-22(24,25)14-8-6-13(7-9-14)19-27-17(31-28-19)12-33-21-26-16-10-11-32-18(16)20(30)29(21)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHABKPUQUVHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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